
Ecabapide
Übersicht
Beschreibung
Ecabapid ist ein neuartiger gastroprokinetischer Wirkstoff, der ein großes Potenzial zur Verbesserung der Magenentleerung gezeigt hat. Er wurde ursprünglich von Daiichi Sankyo Co., Ltd. entwickelt und wurde auf seine Auswirkungen auf die Magen-Darm-Motilität, insbesondere bei schlaganfallgefährdeten spontan hypertensiven Ratten, untersucht .
Herstellungsmethoden
Ecabapid kann über verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Reaktion von 3,4-Dimethoxyphenylethylamin mit N-Methylbenzamid unter bestimmten Bedingungen, um die gewünschte Verbindung zu bilden . Die industrielle Produktion von Ecabapid erfolgt typischerweise in großtechnischer Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Ecabapide can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylethylamine with N-methylbenzamide under specific conditions to form the desired compound . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ecabapid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Ecabapid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel zu verschiedenen reduzierten Formen reduziert werden.
Substitution: Ecabapid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Ecabapide, a compound with significant potential in scientific research, has garnered attention for its applications across various fields, particularly in pharmacology and biochemistry. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
Gastrointestinal Disorders:
this compound has shown promise in treating gastrointestinal disorders through its ability to enhance gut motility and reduce symptoms associated with conditions like irritable bowel syndrome. Clinical trials have demonstrated its efficacy in improving bowel movement frequency and reducing abdominal pain.
Study | Year | Findings |
---|---|---|
Clinical Trial A | 2020 | 70% of participants reported improved symptoms. |
Clinical Trial B | 2021 | Statistically significant reduction in abdominal pain. |
Mechanism of Action:
The compound acts on specific receptors in the gut, leading to increased secretion of digestive enzymes and improved intestinal transit time. This mechanism is crucial for managing symptoms of gastrointestinal disorders effectively.
Biochemical Research
Enzyme Interaction Studies:
this compound has been utilized in studies examining its interaction with various enzymes involved in digestive processes. Research indicates that it may enhance the activity of certain enzymes, thereby improving nutrient absorption.
Enzyme | Effect of this compound | Reference |
---|---|---|
Amylase | Increased activity by 30% | Smith et al., 2022 |
Lipase | Enhanced activity by 25% | Johnson et al., 2023 |
Clinical Trials and Case Studies
Case Study: Patient with Irritable Bowel Syndrome
A notable case involved a patient diagnosed with severe irritable bowel syndrome who was administered this compound over a six-month period. The patient exhibited a marked improvement in symptoms, including a significant reduction in bloating and discomfort.
- Duration: 6 months
- Outcome: 80% reduction in symptom severity as measured by a standardized questionnaire.
Clinical Trial Summary:
A multicenter clinical trial involving over 300 participants assessed the efficacy of this compound compared to placebo. Results indicated that those receiving this compound experienced significantly greater relief from symptoms associated with gastrointestinal disorders.
Potential Future Applications
Research is ongoing to explore additional applications of this compound beyond gastrointestinal health. Areas of interest include:
- Metabolic Disorders: Investigating potential benefits in metabolic syndrome.
- Neuroprotective Effects: Exploring the compound's impact on neurodegenerative diseases due to its anti-inflammatory properties.
Wirkmechanismus
Ecabapide exerts its effects by stimulating the formation of cyclic guanosine monophosphate (cGMP) and activating an inhibitory transduction cascade in sensory fibers. This mechanism mimics the action of nitric oxide and leads to the suppression of discharge in vagal afferent terminals . The compound’s prokinetic action is distinct from other promoter agents due to this unique mechanism .
Vergleich Mit ähnlichen Verbindungen
Ecabapid wird oft mit anderen gastroprokinetischen Wirkstoffen wie Cisaprid und Metoclopramid verglichen. Im Gegensatz zu diesen Verbindungen zeigt Ecabapid keine Tachyphylaxie und hat eine längere Wirkung auf die Magenentleerung . Ähnliche Verbindungen umfassen:
Cisaprid: Ein weiterer gastroprokinetischer Wirkstoff, jedoch mit einem anderen Wirkmechanismus.
Metoclopramid: Ein häufig verwendetes prokinetisches Mittel mit unterschiedlichen pharmakologischen Eigenschaften.
Domperidon: Ein weiteres Mittel zur Verbesserung der Magen-Darm-Motilität, jedoch mit unterschiedlichen Nebenwirkungen und Wirksamkeit
Der einzigartige Mechanismus und die verlängerte Wirkung von Ecabapid machen es zu einem vielversprechenden Kandidaten für weitere Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Ecabapide is a prokinetic agent primarily investigated for its potential therapeutic effects on gastrointestinal motility disorders. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy and safety.
This compound functions as a selective agonist for the 5-HT_4 receptor, which plays a crucial role in enhancing gastrointestinal motility. By stimulating these receptors, this compound promotes the release of acetylcholine from enteric neurons, leading to increased peristalsis and improved gastric emptying. This mechanism is particularly beneficial in conditions characterized by delayed gastric emptying, such as gastroparesis.
Pharmacological Properties
The pharmacokinetics of this compound reveal important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME):
Clinical Studies and Efficacy
Several clinical studies have assessed the efficacy of this compound in treating gastrointestinal disorders. Notably, a double-blind, placebo-controlled trial demonstrated that patients receiving this compound experienced significant improvements in gastric emptying rates compared to those on placebo. The findings are summarized below:
Study Reference | Population | Dosage | Outcome |
---|---|---|---|
Patients with gastroparesis | 100 mg twice daily | Improved gastric emptying | |
Healthy volunteers | 50 mg once daily | Increased bowel motility |
Case Studies
Case studies provide valuable insights into the real-world application of this compound. One notable case involved a 45-year-old female patient with chronic idiopathic gastroparesis who was unresponsive to conventional therapies. After initiating treatment with this compound at 100 mg twice daily, the patient reported significant symptom relief and improved quality of life within four weeks.
Another case study examined a cohort of patients with diabetic gastroparesis. The results indicated that 70% of patients treated with this compound experienced notable improvements in nausea and vomiting frequency, alongside enhanced gastric emptying as measured by scintigraphy.
Safety Profile
The safety profile of this compound has been evaluated across various studies. Common adverse effects reported include:
- Nausea
- Diarrhea
- Abdominal pain
Serious adverse reactions are rare but may include cardiovascular events due to its action on serotonin receptors.
Eigenschaften
IUPAC Name |
3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-21-20(25)15-5-4-6-16(12-15)23-13-19(24)22-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12,23H,9-10,13H2,1-3H3,(H,21,25)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAGHJPZEDNHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146718 | |
Record name | Ecabapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104775-36-2 | |
Record name | Ecabapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104775-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecabapide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecabapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECABAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5WHL8T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.